molecular formula C17H19NO3 B4972460 N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide

N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide

Cat. No. B4972460
M. Wt: 285.34 g/mol
InChI Key: MOHNPXMOCKTTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide, also known as HPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. HPTA is a derivative of acetaminophen and has been studied for its potential as a therapeutic agent for various diseases. In

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide is not fully understood, but studies have suggested that it may act through various pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity and can scavenge free radicals, which may contribute to its neuroprotective effects. This compound has also been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which may contribute to its anti-inflammatory properties. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, which may contribute to its anticancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for drug development. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. While studies have suggested various pathways through which this compound may act, the exact mechanism of action is not fully understood. Additionally, further studies are needed to determine the safety and efficacy of this compound as a therapeutic agent for various diseases.

Future Directions

There are several future directions for research on N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide. One direction is to further investigate its mechanism of action and signaling pathways. Understanding the exact mechanism of action of this compound may lead to the development of more targeted therapies for various diseases. Another direction is to investigate the safety and efficacy of this compound in clinical trials. If this compound proves to be safe and effective in humans, it may have potential as a therapeutic agent for various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide involves the reaction of 3-hydroxyacetanilide with 2,4,5-trimethylphenol in the presence of a catalyst such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol and is carried out at high temperatures and pressures. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-7-13(3)16(8-12(11)2)21-10-17(20)18-14-5-4-6-15(19)9-14/h4-9,19H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHNPXMOCKTTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OCC(=O)NC2=CC(=CC=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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